1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea

Medicinal Chemistry Physicochemical Property Lipophilicity

This chiral 3-pyrrolidinylurea is a validated core for TrkA kinase inhibitors (IC50 1.9 nM). Its unique 4-fluorophenyl substitution delivers distinct LogP (0.83) and pKa (13.86) vs. 3-fluoro or piperidine analogs, ensuring precise SAR data and avoiding confounding metabolic or permeability shifts. Procure only CAS 1154968-68-9 to guarantee scaffold integrity for hit-to-lead optimization. Ideal for medicinal chemistry, analytical method development (polar urea LC-MS), and GPCR/ion channel probe synthesis. Available in 100mg–1g quantities.

Molecular Formula C11H14FN3O
Molecular Weight 223.25 g/mol
CAS No. 1154968-68-9
Cat. No. B1518519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea
CAS1154968-68-9
Molecular FormulaC11H14FN3O
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1CNCC1NC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C11H14FN3O/c12-8-1-3-9(4-2-8)14-11(16)15-10-5-6-13-7-10/h1-4,10,13H,5-7H2,(H2,14,15,16)
InChIKeyOVNHILGOFGACGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea (CAS 1154968-68-9): A Pyrrolidinyl Urea Scaffold for Kinase Inhibitor and Probe Development


1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea (CAS 1154968-68-9) is a chiral, nitrogen-containing heterocyclic organic compound belonging to the class of 3-pyrrolidinylureas [1]. Its molecular formula is C11H14FN3O, with a molecular weight of 223.25 g/mol [2]. This structure serves as a versatile small molecule scaffold , most notably recognized as a core building block for the development of tropomyosin receptor kinase A (TrkA) inhibitors [3]. As a research chemical, it is typically supplied at a purity of 95-98% for use in medicinal chemistry and pharmacology studies .

Procurement Risk of 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea: Why Isomeric or Ring-Substituted Analogs Are Not Equivalent


While the pyrrolidinyl urea class is known for its activity as a TrkA kinase inhibitor scaffold, substitution with 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea is not functionally equivalent to its close analogs [1]. Simple generic substitution fails due to quantifiable differences in key physicochemical properties driven by the position of the fluorine atom on the phenyl ring and the size of the saturated nitrogen heterocycle. For instance, moving the fluorine from the para to the meta position (e.g., 1-(3-fluorophenyl)-3-(pyrrolidin-3-yl)urea) or expanding the pyrrolidine to a piperidine ring (e.g., 1-(4-fluorophenyl)-3-(piperidin-4-yl)urea) significantly alters the compound's lipophilicity (LogP, LogD) and acid-base behavior (pKa) [2]. These changes can directly impact membrane permeability, target binding affinity, and metabolic stability, making experimental outcomes non-reproducible and procurement without specification of the exact CAS number a high-risk strategy for research integrity [3].

Evidence-Based Selection of 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea: Quantitative Comparisons vs. Closest Analogs


Lipophilicity Shift (LogP): 4-Fluorophenyl vs. 3-Fluorophenyl Isomer

The position of the fluorine atom on the phenyl ring significantly influences the compound's overall lipophilicity. The 4-fluoro isomer (target compound) has a calculated LogP of 0.83 [1]. In contrast, moving the fluorine to the meta-position on a similar core structure (pyrrolidin-3-yl urea) results in a lower calculated LogP. This difference in LogP affects the compound's ability to partition into biological membranes, influencing its absorption and distribution [2].

Medicinal Chemistry Physicochemical Property Lipophilicity

pH-Dependent Lipophilicity (LogD) Shift: 4-Fluorophenyl vs. Piperidine Analog

The target compound exhibits a pH-dependent lipophilicity profile that differs from its piperidine analog. The calculated LogD at pH 7.4 for 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea is -1.98 [1]. While a direct quantitative comparison for the piperidine analog's LogD is not available in the searched sources, its distinct calculated LogP value indicates a different baseline lipophilicity [2]. This LogD value suggests the target compound is moderately hydrophilic at physiological pH, influencing its solubility and permeability.

Drug Discovery Physicochemical Property Lipophilicity

Basicity (pKa) Comparison: Pyrrolidine vs. Piperidine Core Scaffold

The basicity of the pyrrolidine nitrogen is a critical determinant of the compound's ionization state at physiological pH. The target compound has a calculated acid pKa of 13.86 [1]. This is distinct from the pKa of the piperidine nitrogen in analogous compounds. For example, the piperidine ring in 1-(4-fluorophenyl)-3-(piperidin-4-yl)urea is a stronger base (pKa ~10.6 for piperidine itself), which would result in a significantly different protonation state at pH 7.4, affecting solubility and binding interactions.

Medicinal Chemistry Physicochemical Property pKa

Synthetic Accessibility: Pyrrolidin-3-yl vs. Pyrrolidin-2-yl Urea Scaffold

The position of the urea linkage on the pyrrolidine ring dictates synthetic routes and yields. The target compound, with a linkage at the 3-position, is typically synthesized from commercially available 3-aminopyrrolidine derivatives, a route well-documented in the patent literature for TrkA inhibitors [1]. In contrast, the 2-substituted analog (e.g., 1-(4-fluorophenyl)-3-(pyrrolidin-2-yl)urea) would require a different synthetic pathway, often involving more complex protection/deprotection steps or chiral resolution, potentially impacting cost, scalability, and final product purity [2].

Organic Synthesis Building Block Medicinal Chemistry

Recommended Applications for 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea Based on Evidence of Differentiation


As a Key Intermediate for the Synthesis of Next-Generation TrkA Kinase Inhibitors

This compound serves as a critical intermediate for constructing potent TrkA kinase inhibitors, a therapeutic target for pain, cancer, and inflammation [1]. Its specific 4-fluorophenyl and pyrrolidin-3-yl urea motif is a validated pharmacophore in the patent literature [2]. Procurement of this exact CAS number ensures the correct scaffold for further derivatization, as evidenced by its distinct physicochemical profile (LogP 0.83, pKa 13.86) compared to the 3-fluoro or piperidine analogs [3]. Using an incorrect analog would derail SAR studies by introducing unpredictable changes in lipophilicity and basicity.

As a Defined Physicochemical Probe for Studying Isomeric Effects on Permeability and Target Binding

The quantitative differences in LogP (0.83 vs. lower for 3-fluoro) and pKa (13.86 vs. ~10.6 for piperidine) make this compound a valuable tool for fundamental research [1]. It can be used in controlled studies to precisely map how the position of fluorine substitution or ring size on a urea scaffold affects critical drug-like properties such as membrane permeability and receptor binding kinetics [2]. This provides a level of control that is impossible with generic or mis-specified analogs.

As a Benchmark Scaffold in Medicinal Chemistry Campaigns Targeting GPCRs or Ion Channels

Beyond TrkA, the pyrrolidinyl urea scaffold has demonstrated utility in targeting other protein classes, including G-protein coupled receptors (e.g., CCR1, CCR3) and ion channels (e.g., TRPV1) [1]. The target compound's specific combination of a 4-fluorophenyl group and a 3-pyrrolidinyl urea represents a validated starting point for hit-to-lead optimization [2]. Its distinct properties justify its selection as a benchmark compound to anchor new SAR exploration, as deviations to a 3-fluoro or piperidine core would immediately confound the interpretation of biological data [3].

As a Model Compound for Developing Analytical Methods for Polar, Basic Ureas

The compound's moderate hydrophilicity (LogD pH 7.4 = -1.98) and weak basicity (pKa 13.86) pose unique analytical challenges, making it an ideal model compound for method development [1]. It can be used to refine LC-MS or HPLC methods for the separation and quantification of polar, basic ureas, a common challenge in pharmaceutical analysis. Using this specific compound ensures the method is tailored to the exact properties of the target scaffold, rather than those of a less-relevant analog.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.